molecular formula C11H12BrNO2 B8294668 6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No.: B8294668
M. Wt: 270.12 g/mol
InChI Key: KMEVBLATBHUFKS-UHFFFAOYSA-N
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Description

6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

6-bromo-4-ethyl-4-methyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-3-11(2)8-6-7(12)4-5-9(8)13-10(14)15-11/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

KMEVBLATBHUFKS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)Br)NC(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(2-amino-5-bromophenyl)-ethanone (10.00 g, 46.70 mmol) in THF (150 mL) was added 3.0M ethyl magnesium bromide (50 mL, 150 mmol) slowly at 0° C. over 20 minutes. The reaction was stirred 1 hr at 0° C., quenched with ammonium chloride solution (sat.) and extracted with ethyl acetate several times. The organic layer was washed with brine and dried over magnesium sulfate. The concentrated crude material was dissolved in THF (150 mL). 1,1′-Carbonyldiimidazole (9.00 g, 56.04 mmol) was added and the reaction was stirred overnight at room temperature. The reaction was partitioned between ammonium chloride solution (sat.) and ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated. Flash silica gel column separation with 30% ethyl acetate/hexane followed by trituration with ether gave 6-bromo-4-ethyl-4-methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one as a white solid (5.84 g, 46%). 1H NMR (DMSO-d6): δ 10.28 (s, 1H), 7.43 (m, 2H), 6.783 (d, J=8.3 Hz, 1H), 2.02 (m, 1H), 1.87 (m, 1H), 1.57 (s, 3H), 0.82 (t, J=7.3 Hz, 3H). MS (ESI) m/z 270/272 ([M+H]+); MS (ESI) m/z 268/270 ([M−H]−); HRMS: calcd for C11H12BrNO2, 269.0051; found (ESI_FT), 270.01259. Anal. Calcd for C11H12BrNO2: C, 48.91; H, 4.48; N, 5.19. Found: C, 48.94; H, 4.38; N, 5.00.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

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